molecular formula C15H13ClN2O2 B11943829 N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride CAS No. 97174-79-3

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride

Cat. No.: B11943829
CAS No.: 97174-79-3
M. Wt: 288.73 g/mol
InChI Key: PCMLQTVQTUVAPT-UHFFFAOYSA-N
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Description

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride is a phthalimide derivative characterized by a 2-pyridylethyl substituent and a hydrochloride salt. This compound has garnered attention for its analgesic properties, as demonstrated in pharmacological studies . Its structure combines the phthalimide core—a bicyclic aromatic system with two ketone groups—with a pyridine-containing ethyl chain, which likely enhances its interaction with biological targets. The hydrochloride salt improves solubility, a critical factor in drug bioavailability.

Properties

CAS No.

97174-79-3

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

2-(2-pyridin-2-ylethyl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C15H12N2O2.ClH/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11;/h1-7,9H,8,10H2;1H

InChI Key

PCMLQTVQTUVAPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3.Cl

Origin of Product

United States

Preparation Methods

Synthesis of N-(2-(2-Pyridyl)ethyl)phthalimide

In a representative procedure, 2-(2-pyridyl)ethyl tosylate is reacted with phthalimide under alkaline conditions. A mixture of phthalimide (294 g, 2.0 mol), anhydrous sodium carbonate (120 g), and dimethylformamide (DMF, 800 mL) is heated to 80°C. A solution of 2-(2-pyridyl)ethyl tosylate (564 g, 2.0 mol) in DMF (20 mL) is added dropwise over 1.5 hours. The reaction is maintained at 80°C for 2.5 hours, cooled, and quenched with water (1 L). The precipitated N-(2-(2-pyridyl)ethyl)phthalimide is filtered, washed, and recrystallized from ethanol, yielding a crystalline solid (44% yield).

Key reaction parameters:

  • Solvent : DMF (polar aprotic, enhances nucleophilicity).

  • Base : Sodium carbonate (neutralizes HBr, drives substitution).

  • Temperature : 80°C (balances reaction rate and side-product suppression).

Hydrochloride Salt Formation

The phthalimide intermediate is hydrolyzed to the primary amine using acidic conditions. N-(2-(2-Pyridyl)ethyl)phthalimide (51.4 g, 0.2 mol) is refluxed with 6 M hydrochloric acid (150 mL) for 6 hours. The mixture is cooled, and the phthalic acid byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is recrystallized from ethanol-diethyl ether to yield N-(2-(2-Pyridyl)ethyl)amine hydrochloride as a white crystalline solid (77% yield).

Direct Amination Approach

An alternative one-pot amination strategy avoids intermediate isolation, streamlining the synthesis. This method, adapted from difluoromethylthioether syntheses, employs ammonia under high pressure.

Reaction Mechanism and Conditions

2-(2-Pyridyl)ethyl sulfonate esters (e.g., tosylate or mesylate) are treated with liquid ammonia in an autoclave at 80–100°C for 15–20 hours. For example, 2-(2-pyridyl)ethyl p-toluenesulfonate (75 g) and liquid ammonia (600 mL) are heated at 80°C for 15 hours. Post-reaction, ammonia is evaporated, and the residue is basified with sodium hydroxide (1 N, 175 mL). The free amine is extracted with ether, treated with hydrochloric acid, and recrystallized to yield the hydrochloride salt.

Advantages :

  • Eliminates phthalimide protection/deprotection steps.

  • Suitable for large-scale production (autoclave compatibility).

Limitations :

  • Lower yields (55–60%) due to competing elimination reactions.

  • Requires specialized equipment for high-pressure ammonia handling.

Purification and Characterization Techniques

Recrystallization and Chromatography

Crude N-(2-(2-Pyridyl)ethyl)-phthalimide is purified via silica gel chromatography (15% ethyl acetate/hexane) or recrystallization from ethanol. The hydrochloride salt is typically recrystallized from ethanol-diethyl ether (1:3 v/v), achieving >99% purity.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6d_6) :

  • Phthalimide protons: δ 7.85–7.92 (m, 4H, Ar–H).

  • Pyridyl protons: δ 8.50 (d, J=4.8J = 4.8 Hz, 1H), 7.75 (td, J=7.6,1.8J = 7.6, 1.8 Hz, 1H), 7.30–7.35 (m, 2H).

  • Ethyl chain: δ 4.10 (t, J=6.8J = 6.8 Hz, 2H), 3.25 (t, J=6.8J = 6.8 Hz, 2H).

IR (KBr) :

  • ν\nu 1770 cm1^{-1} (C=O, phthalimide), 1630 cm1^{-1} (C=N, pyridine), 2550 cm1^{-1} (N+^+H, hydrochloride).

Melting Point : 215–218°C (decomposition).

X-ray Diffraction Analysis

Single-crystal X-ray studies of analogous phthalimide derivatives reveal coplanar pyridone and phthalimide rings linked by flexible ethyl chains. Torsional angles (e.g., O–C–C–O = −173.47°) confirm conformational flexibility, critical for optimizing binding affinities in downstream applications.

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Direct Amination
Yield 44–77%55–60%
Steps 21
Purification Chromatography/RecrystallizationRecrystallization
Equipment Standard glasswareHigh-pressure reactor
Scalability ModerateHigh

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl or phthalimide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-(2-Pyridyl)ethyl)-phthalimide N-oxide, while reduction may produce N-(2-(2-Pyridyl)ethyl)phthalimidine.

Scientific Research Applications

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride involves its interaction with specific molecular targets. The pyridyl group can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the phthalimide moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function.

Comparison with Similar Compounds

Comparison with Similar Phthalimide Derivatives

Structural and Functional Variations

Phthalimide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Activity/Application Reference
N-(2-(2-Pyridyl)ethyl)-phthalimide HCl 2-Pyridylethyl + HCl Analgesic
3-Chloro-N-phenyl-phthalimide Chloro + Phenyl Polymer synthesis (polyimides)
N-(3-Bromopropyl)phthalimide 3-Bromopropyl NADPH oxidase inhibition (hybrid compounds)
N-(2-Bromoethyl)phthalimide 2-Bromoethyl Antimicrobial precursor
N-Aminomethyl-phthalimide derivatives Aminomethyl Antifibrillatory action

Pharmacological Activity

  • Analgesic Efficacy: The target compound’s 2-pyridylethyl group may enhance binding to central nervous system receptors, distinguishing it from derivatives like N-(3-bromopropyl)phthalimide, which is used in enzyme inhibition hybrids . In contrast, N-aminomethyl-phthalimide derivatives exhibit antifibrillatory effects, suggesting divergent mechanisms of action .
  • Antimicrobial Activity : Derivatives such as 2-[2-(N-phthalimido)ethyl]pyrimidines (e.g., compounds 7a–d) show moderate-to-strong activity against Staphylococcus aureus and Candida albicans. The ethyl or propyl linker length in these compounds influences efficacy, with longer chains (e.g., propyl in 7c,d) yielding variable results .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral derivatives like N-phenyl-phthalimide .
  • Stability : Halogenated derivatives (e.g., 3-chloro-N-phenyl-phthalimide) exhibit stability under polymerization conditions, whereas pyridine-containing analogs may prioritize bioactivity over thermal resilience .

Key Research Findings

  • Analgesic Mechanism : The 2-pyridyl group in N-(2-(2-pyridyl)ethyl)-phthalimide hydrochloride may modulate opioid or adrenergic pathways, though exact targets require further elucidation .
  • Structure-Activity Relationship (SAR) :
    • Ethyl vs. Propyl Linkers : Ethyl-linked phthalimides (e.g., 7a,b) show better antibacterial activity than propyl-linked analogs (7c,d), suggesting steric or electronic optimization .
    • Halogen Effects : Chlorine in 3-chloro-N-phenyl-phthalimide aids in polymerization but reduces pharmacological relevance compared to nitrogen-containing substituents .

Q & A

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer : Use solvent diffusion (e.g., ethanol/water) at 4°C to slow nucleation. Additives like triethylamine (0.1% v/v) improve crystal morphology. Monitor crystal growth via polarized light microscopy, and select crystals with defined edges (0.2–0.5 mm) for data collection. Refinement with SHELXL ensures R-factors <0.05 .

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